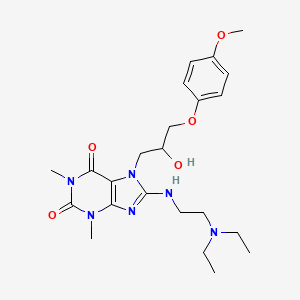![molecular formula C16H20ClN3OS B2461638 1-(4-(4-chlorobenzo[d]thiazol-2-yl)pipérazin-1-yl)pentan-1-one CAS No. 897479-59-3](/img/structure/B2461638.png)
1-(4-(4-chlorobenzo[d]thiazol-2-yl)pipérazin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides involved a coupling reaction followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported .Mécanisme D'action
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other physiological processes.
Mode of Action
Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect various physiological processes.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it is likely that it affects the dopaminergic and serotonergic pathways in the brain .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CBTP in lab experiments include its potent inhibitory activity against PDE5 enzyme, its potential therapeutic applications in various diseases, and its ability to exhibit anti-inflammatory and anti-tumor properties. However, the limitations of using CBTP in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of CBTP. One potential direction is to investigate its potential therapeutic applications in cancer and other inflammatory diseases. Another potential direction is to explore its potential use in the treatment of cardiovascular disorders, such as hypertension and heart failure. Further research is also needed to determine the safety and efficacy of CBTP in humans, as well as its potential side effects and drug interactions. Additionally, the development of more efficient and cost-effective synthesis methods for CBTP could facilitate its use in future research and clinical applications.
Méthodes De Synthèse
The synthesis of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one is a complex process that involves multiple steps. The initial step involves the reaction of 4-chlorobenzo[d]thiazole with piperazine in the presence of a suitable solvent and a catalyst. The resulting intermediate is then reacted with 1-bromopentan-1-one to obtain the final product. The purity of the final product can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
- Propriétés Anti-inflammatoires et Analgésiques: Les urées de benzothiazole ont été rapportées comme des anesthésiques locaux et des agents hypoglycémiques potentiels . L'étude de leurs effets anti-inflammatoires pourrait mener à de nouveaux candidats médicaments.
- Nouveaux Inhibiteurs de la Détection de Quorum: Des composés de benzo[d]thiazole/quinoléine-2-thiol ont été conçus, synthétisés et évalués pour leur capacité à inhiber la détection de quorum . Ces composés peuvent jouer un rôle dans la perturbation des voies de communication bactériennes.
- Inhibition de la Cyclooxygénase (COX): Certains dérivés de la benzo[d]thiazol-2-yl pipérazine pentanone présentent une faible activité inhibitrice de la COX-1 . La compréhension de leurs interactions avec les enzymes COX peut éclairer la conception de médicaments.
- Agents Antimicrobiens: Les composés de benzothiazole ont été explorés pour leurs propriétés antimicrobiennes, y compris l'inhibition de la protéase du VIH-1 . L'étude de leur mécanisme d'action peut guider le développement de médicaments.
- Activité Antirétrovirale: Certains dérivés de benzothiazole peuvent avoir des effets antirétroviraux . Des études supplémentaires pourraient élucider leur potentiel dans le traitement des infections virales.
Chimie Médicinale et Développement de Médicaments
Inhibition de la Détection de Quorum
Études d'Inhibition Enzymatiques
Applications Antimicrobiennes et Antivirales
Analyse Biochimique
Biochemical Properties
Similar benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, benzothiazole derivatives have been reported to inhibit the DprE1 enzyme, which is involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit antimicrobial activity . They have shown inhibitory effects against Bacillus subtilis and Staphylococcus aureus .
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit the DprE1 enzyme, suggesting a potential mechanism of action .
Metabolic Pathways
Benzothiazole derivatives have been reported to inhibit the DprE1 enzyme, suggesting a potential involvement in the cell wall biosynthesis pathway of Mycobacterium tuberculosis .
Propriétés
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-2-3-7-14(21)19-8-10-20(11-9-19)16-18-15-12(17)5-4-6-13(15)22-16/h4-6H,2-3,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENDHFLEDNQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

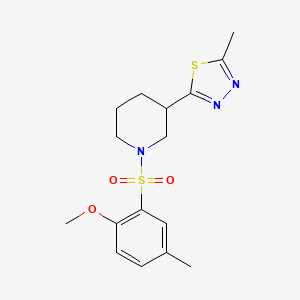
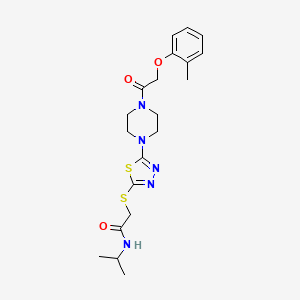
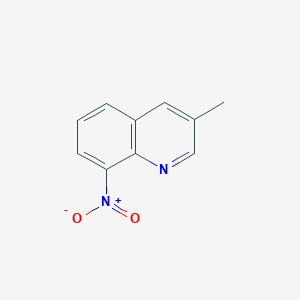
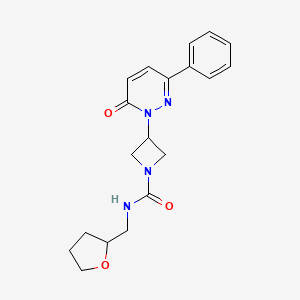
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2461561.png)

![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)
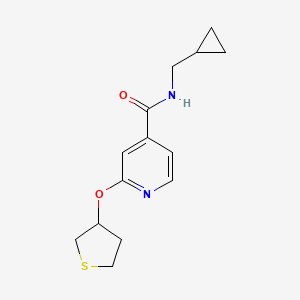

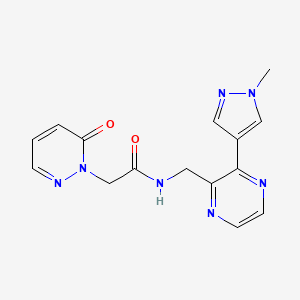
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2461570.png)


